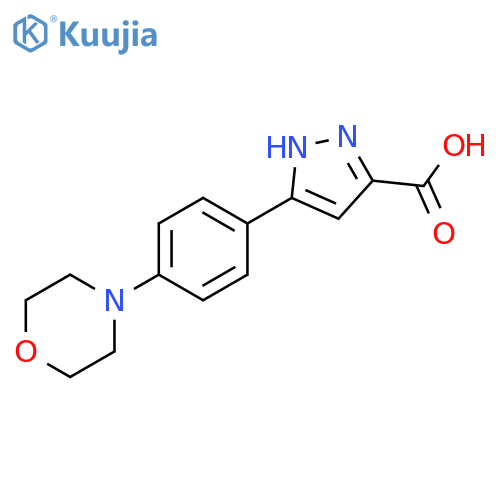Cas no 1312617-72-3 (3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid)

1312617-72-3 structure
商品名:3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid
CAS番号:1312617-72-3
MF:C14H15N3O3
メガワット:273.287203073502
MDL:MFCD16652624
CID:5572089
PubChem ID:33675854
3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 5-[4-(4-morpholinyl)phenyl]-
-
- MDL: MFCD16652624
- インチ: 1S/C14H15N3O3/c18-14(19)13-9-12(15-16-13)10-1-3-11(4-2-10)17-5-7-20-8-6-17/h1-4,9H,5-8H2,(H,15,16)(H,18,19)
- InChIKey: ULQLNEKUPDASEI-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=C(N3CCOCC3)C=C2)=CC(C(O)=O)=N1
じっけんとくせい
- 密度みつど: 1.352±0.06 g/cm3(Predicted)
- ふってん: 609.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 3.74±0.10(Predicted)
3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-0138-5g |
3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid |
1312617-72-3 | 95%+ | 5g |
$984.0 | 2023-09-06 | |
| Enamine | EN300-237107-10.0g |
3-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-5-carboxylic acid |
1312617-72-3 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
| Enamine | EN300-237107-0.05g |
3-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-5-carboxylic acid |
1312617-72-3 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-237107-0.1g |
3-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-5-carboxylic acid |
1312617-72-3 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-237107-10g |
3-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-5-carboxylic acid |
1312617-72-3 | 10g |
$3131.0 | 2023-09-15 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339017-500mg |
5-(4-Morpholinophenyl)-1h-pyrazole-3-carboxylic acid |
1312617-72-3 | 98% | 500mg |
¥17609.00 | 2024-08-09 | |
| Life Chemicals | F1967-0138-10g |
3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid |
1312617-72-3 | 95%+ | 10g |
$1378.0 | 2023-09-06 | |
| TRC | M216571-500mg |
3-(4-morpholin-4-ylphenyl)-1{h}-pyrazole-5-carboxylic acid |
1312617-72-3 | 500mg |
$ 295.00 | 2022-06-04 | ||
| TRC | M216571-1g |
3-(4-morpholin-4-ylphenyl)-1{h}-pyrazole-5-carboxylic acid |
1312617-72-3 | 1g |
$ 475.00 | 2022-06-04 | ||
| Enamine | EN300-237107-2.5g |
3-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-5-carboxylic acid |
1312617-72-3 | 95% | 2.5g |
$1428.0 | 2024-06-19 |
3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
1312617-72-3 (3-(4-morpholin-4-ylphenyl)-1{H}-pyrazole-5-carboxylic acid) 関連製品
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
